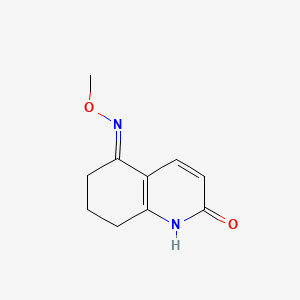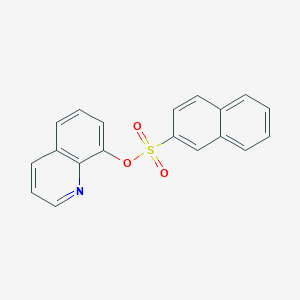![molecular formula C16H12BrF3N2OS B11992742 N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)
N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl group attached to a thiazole ring, which is further substituted with a trifluoromethoxy group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thiazole ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Coupling with Phenyl Group: The phenyl group is coupled to the thiazole ring using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylacetylene
Uniqueness
PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE stands out due to its unique combination of a thiazole ring and a trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H12BrF3N2OS |
|---|---|
分子量 |
417.2 g/mol |
IUPAC名 |
N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C16H11F3N2OS.BrH/c17-16(18,19)22-13-8-6-11(7-9-13)14-10-23-15(21-14)20-12-4-2-1-3-5-12;/h1-10H,(H,20,21);1H |
InChIキー |
FBLLSGKMAOEDOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)




![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)



![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
